N-[(2-chlorophenyl)methyl]prop-2-en-1-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[(2-chlorophenyl)methyl]prop-2-en-1-amine involves various strategies, including the use of chromium-catalyzed oligomerization of ethene with specific ligands for high selectivity and yield (Höhne et al., 2017). Another approach is the palladium-catalyzed amination of aryl halides and triflates, a method that allows the introduction of the amine group into aromatic compounds efficiently (Wolfe & Buchwald, 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-[(2-chlorophenyl)methyl]prop-2-en-1-amine has been studied extensively. X-ray crystallography provides detailed insights into their conformation, showing how steric and electronic factors influence their geometry (Fatma et al., 2017). The arrangement of atoms and bonds directly affects their reactivity and interaction with other molecules.
Chemical Reactions and Properties
N-[(2-chlorophenyl)methyl]prop-2-en-1-amine and its analogs participate in various chemical reactions, including catalytic amination and C-H activation, showcasing their versatility in synthetic chemistry (Ng et al., 2013). These reactions are crucial for constructing complex molecular architectures from simpler precursors.
Physical Properties Analysis
The physical properties of such compounds, including melting and boiling points, solubility, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the conditions under which these compounds can be used in various applications, from material science to pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and tautomerism, are critical for their application in synthetic routes. The presence of functional groups such as the amine and the chloroaryl moiety significantly affects these properties, enabling a wide range of chemical transformations (Dyer et al., 2005).
Scientific Research Applications
Synthesis and Characterization
The research on N-[(2-chlorophenyl)methyl]prop-2-en-1-amine and its derivatives mainly focuses on the synthesis and characterization of various compounds. For instance, the synthesis of N,N-bis[chloro(aryl)phosphino]amines, including derivatives similar to N-[(2-chlorophenyl)methyl]prop-2-en-1-amine, was explored and characterized for their role in the chromium-catalyzed oligomerization of ethene, demonstrating the potential of these compounds in catalysis and industrial applications (Höhne et al., 2017).
Corrosion Inhibition
Amine derivative compounds, including those structurally related to N-[(2-chlorophenyl)methyl]prop-2-en-1-amine, have been synthesized and studied for their corrosion inhibition properties on mild steel in HCl medium. These studies involve comprehensive analyses including electrochemical measurements, FT-IR, NMR spectroscopy, and surface analysis, highlighting the significance of these compounds in corrosion protection and materials science (Boughoues et al., 2020).
Catalysis and Synthesis
Research also delves into the catalytic applications and synthesis processes involving compounds akin to N-[(2-chlorophenyl)methyl]prop-2-en-1-amine. For instance, studies on the expedient synthesis of N-methyl- and N-alkylamines through reductive amination using reusable cobalt oxide nanoparticles, demonstrate the compound's relevance in the synthesis of fine and bulk chemicals, and its potential in various industrial and academic applications (Senthamarai et al., 2018).
Pharmaceutical Applications
While not directly linked to N-[(2-chlorophenyl)methyl]prop-2-en-1-amine, studies on related compounds, such as KR-31543, which includes similar structural motifs, demonstrate the potential of these compounds in pharmaceutical applications, particularly as neuroprotective agents for ischemia-reperfusion damage (Kim et al., 2002).
Future Directions
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]prop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6,12H,1,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYYZYFRCKOKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405945 | |
Record name | N-[(2-chlorophenyl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]prop-2-en-1-amine | |
CAS RN |
103754-08-1 | |
Record name | N-[(2-chlorophenyl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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